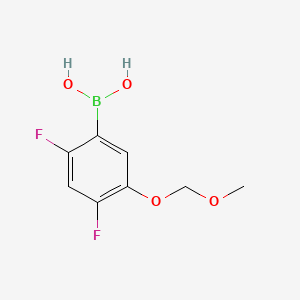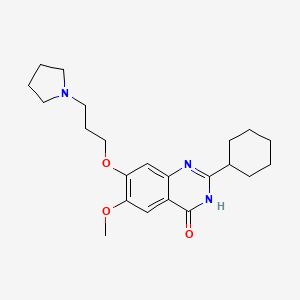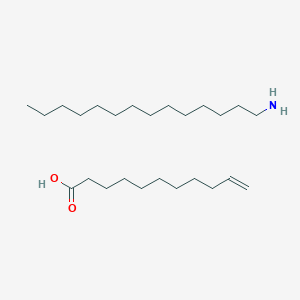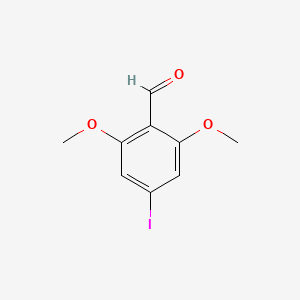
4-Iodo-2,6-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine at the 4-position and methoxy groups at the 2- and 6-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-dimethoxybenzaldehyde typically involves the iodination of 2,6-dimethoxybenzaldehyde. One common method is the use of iodine monochloride (ICl) in acetic acid. The reaction proceeds as follows:
- Dissolve 2,6-dimethoxybenzaldehyde in acetic acid.
- Add iodine monochloride to the solution.
- Heat the mixture to facilitate the reaction.
- Cool the mixture and isolate the product by filtration and recrystallization.
This method yields this compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, alternative iodinating agents and solvents may be explored to optimize the reaction conditions and reduce costs.
化学反应分析
Types of Reactions
4-Iodo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: The major product is 4-Iodo-2,6-dimethoxybenzoic acid.
Reduction Reactions: The major product is 4-Iodo-2,6-dimethoxybenzyl alcohol.
科学研究应用
4-Iodo-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-Iodo-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the iodine atom and methoxy groups enhances its binding affinity and specificity. Additionally, the compound can disrupt cellular redox homeostasis, leading to oxidative stress and potential cytotoxic effects .
相似化合物的比较
Similar Compounds
- 4-Iodo-2,5-dimethoxybenzaldehyde
- 3-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,6-dimethoxybenzaldehyde
Comparison
Compared to its analogs, 4-Iodo-2,6-dimethoxybenzaldehyde is unique due to the specific positioning of the iodine and methoxy groups. This unique structure influences its reactivity and interaction with other molecules. For example, the 2,6-dimethoxy substitution pattern provides steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its 2,5- or 3,5-dimethoxy counterparts .
属性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC 名称 |
4-iodo-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9IO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
InChI 键 |
DAGJLZQOGVHOKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1C=O)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



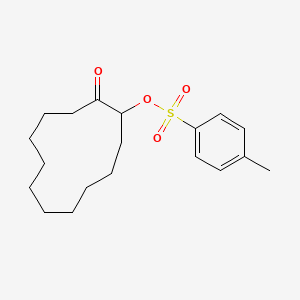
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)


![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)


